molecular formula C19H22N4O3S B2446464 N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide CAS No. 2034325-43-2

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide

Cat. No. B2446464
CAS RN: 2034325-43-2
M. Wt: 386.47
InChI Key: QMUHBDPMMUNLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications

Selective Ligand Design

The design of selective ligands, such as 5-HT7 receptor antagonists, has been a key area of application. N-alkylated arylsulfonamide derivatives demonstrate potential in the development of selective 5-HT7 receptor ligands, indicating a strategy for extending a polypharmacological approach to the treatment of complex diseases. Notably, compounds have been identified with distinct antidepressant-like and pro-cognitive properties, underlining their therapeutic potential for CNS disorders (Canale et al., 2016).

Antibacterial Agents

Another application lies in the synthesis of new heterocyclic compounds containing a sulfonamido moiety for antibacterial purposes. By reacting specific precursors with active methylene compounds, novel pyran, pyridine, and pyridazine derivatives have been developed. These compounds exhibit significant antibacterial activities, highlighting the role of sulfonamido groups in the development of new antibacterial agents (Azab et al., 2013).

Synthetic Methodologies

In the realm of synthetic chemistry, the application of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide has been instrumental in facilitating new synthetic routes. For example, the development of efficient one-pot multicomponent approaches for the synthesis of complex molecules showcases the versatility of incorporating sulfonamido groups into synthetic strategies. These methodologies offer streamlined routes to highly functionalized compounds, which are valuable for various chemical and pharmacological studies (Zhang et al., 2016).

properties

IUPAC Name

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-16-14-19(17-6-5-9-20-15-17)22-23(16)11-10-21-27(24,25)13-12-26-18-7-3-2-4-8-18/h2-9,14-15,21H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUHBDPMMUNLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)CCOC2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide

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